1-Methyl-11H-benzo[a]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-11H-benzo[a]fluorene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of benzo[a]fluorene, where a methyl group is attached to the 1-position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-11H-benzo[a]fluorene can be synthesized through several methods. One common approach involves the alkylation of benzo[a]fluorene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-11H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of 1-methyl-11H-benzo[a]fluorenone.
Reduction: Formation of 1-methyl-11H-dihydrobenzo[a]fluorene.
Substitution: Formation of this compound derivatives with nitro or halogen groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-11H-benzo[a]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in developing novel therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-Methyl-11H-benzo[a]fluorene involves its interaction with cellular components. It can intercalate into DNA, causing structural distortions that may lead to mutations. Additionally, its metabolites can form adducts with proteins, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and activation of detoxification enzymes.
Vergleich Mit ähnlichen Verbindungen
- **1,2-Benzofluorene
Benzo[a]fluorene: The parent compound without the methyl group.
11H-Benzo[a]fluoren-11-one: An oxidized derivative with a ketone group.
Eigenschaften
CAS-Nummer |
60918-47-0 |
---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1-methyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14/c1-12-5-4-7-13-9-10-16-15-8-3-2-6-14(15)11-17(16)18(12)13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
ZJZHWVDDDQVBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC2=CC=C1)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.